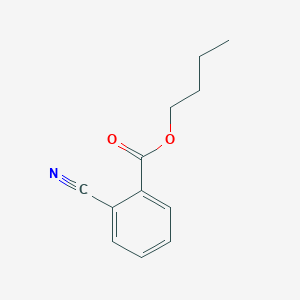![molecular formula C12H9ClN2O B14184395 9-Chloro-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one CAS No. 917890-66-5](/img/structure/B14184395.png)
9-Chloro-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Chloro-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one is a heterocyclic compound that belongs to the class of pyrroloquinolines This compound is characterized by the presence of a chlorine atom at the 9th position, a methyl group at the 1st position, and a dihydroquinoline ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis may start with the preparation of 2-(acylethynyl)pyrroles through the cross-coupling of pyrrole rings with acyl (bromo)acetylenes. This is followed by the addition of propargylamine to form N-propargylenaminones, which then undergo intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to yield the desired pyrroloquinoline structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with the use of industrial-grade reagents and catalysts.
化学反応の分析
Types of Reactions
9-Chloro-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 9th position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrroloquinolines, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with various biological activities.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 9-Chloro-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with kinase enzymes and other signaling molecules .
類似化合物との比較
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar pyrroloquinoline structure and have been studied for their biological activities.
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring and exhibit various biological activities.
Uniqueness
9-Chloro-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one is unique due to its specific substitution pattern and the presence of a chlorine atom at the 9th position. This structural feature may contribute to its distinct biological activities and potential therapeutic applications.
特性
CAS番号 |
917890-66-5 |
|---|---|
分子式 |
C12H9ClN2O |
分子量 |
232.66 g/mol |
IUPAC名 |
9-chloro-1-methyl-3,6-dihydropyrrolo[3,2-f]quinolin-7-one |
InChI |
InChI=1S/C12H9ClN2O/c1-6-5-14-8-2-3-9-12(11(6)8)7(13)4-10(16)15-9/h2-5,14H,1H3,(H,15,16) |
InChIキー |
RRKRJBJIOGDGIV-UHFFFAOYSA-N |
正規SMILES |
CC1=CNC2=C1C3=C(C=C2)NC(=O)C=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14184313.png)
![3,3,4,5,6-Pentafluoro-2-pentyl-7-propyl-2,3-dihydro-1H-cyclopenta[a]naphthalene](/img/structure/B14184314.png)
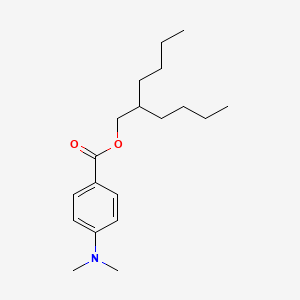
![2,3-Bis{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinoxaline](/img/structure/B14184327.png)
![2,3-Dimethyl-7-(2-phenylethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14184334.png)
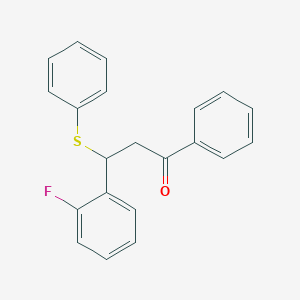

![4-{[1-(4-Methoxyphenyl)propan-2-YL]amino}pent-3-EN-2-one](/img/structure/B14184349.png)

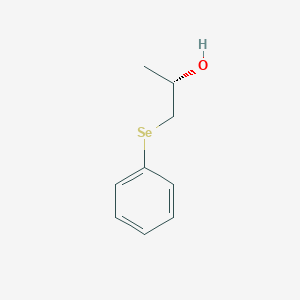

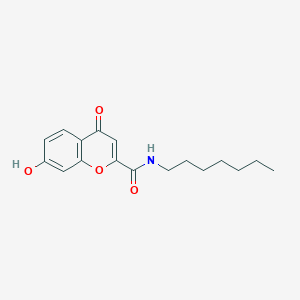
![1H-Pyrazole, 4-[4-[1-(4-chlorophenyl)-3-(1-pyrrolidinyl)propyl]phenyl]-](/img/structure/B14184376.png)
